molecular formula C31H50N7O17P3S B1236386 2-trans-4-cis-decadienoyl-CoA CAS No. 79315-17-6

2-trans-4-cis-decadienoyl-CoA

Cat. No. B1236386
CAS RN: 79315-17-6
M. Wt: 917.8 g/mol
InChI Key: FASAKYLWSRDQOH-IMVFQKDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA, also known as 2-trans-4-cis-decadienoyl-coenzyme A or 2, 4-decadienoyl-CoA, belongs to the class of organic compounds known as medium-chain 2-enoyl coas. These are organic compounds containing a coenzyme A substructure linked to a medium-chain 2-enoyl chain of 5 to 12 carbon atoms. Thus, (2-trans, 4-cis)-deca-2, 4-dienoyl-CoA is considered to be a fatty ester lipid molecule (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA has been primarily detected in urine. Within the cell, (2-trans, 4-cis)-deca-2, 4-dienoyl-CoA is primarily located in the cytoplasm (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA can be biosynthesized from coenzyme A.
(2E,4Z)-deca-2,4-dienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2-trans,4-cis)-deca-2,4-dienoic acid. It is a medium-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA and a (2E,4Z)-dienoyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a (2E,4Z)-deca-2,4-dienoyl-CoA(4-).

Scientific Research Applications

Metabolic Pathways and Biochemical Functions

  • Adipocyte Gene Expression and Lipid Composition : Conjugated linoleic acids, such as 2-trans-4-cis-decadienoyl-CoA, play a role in modulating lipid composition and gene expression in differentiating adipocytes. Treatment with certain isomers of conjugated linoleic acid resulted in altered expression of genes including the stearoyl-CoA desaturase 1 gene (SCD1) and affected the lipid droplet size and fatty acid composition in 3T3-L1 adipocytes (Choi et al., 2000).

  • Biofilm Dispersion in Bacteria : In bacterial systems like Pseudomonas aeruginosa, certain enoyl-coenzyme A hydratases/isomerases, which are involved in the synthesis of biofilm dispersion autoinducers such as cis-2-decenoic acid, play a crucial role in biofilm formation and dispersion. This highlights the importance of these enzymes and their substrates, potentially including 2-trans-4-cis-decadienoyl-CoA, in bacterial communication and biofilm dynamics (Amari et al., 2013).

  • Enzymatic Mechanisms and Redox Reactions : The 2,4-dienoyl-CoA reductase enzyme, which interacts with substrates like 2-trans-4-cis-decadienoyl-CoA, involves a stepwise chemical mechanism where hydride transfer from NADPH is followed by protonation of the dienolate intermediate. This mechanism plays a pivotal role in metabolic pathways involving fatty acids (Fillgrove & Anderson, 2001).

Structural and Molecular Biology

  • Enzyme Structure and Functionality : Studies on the stereochemical course of reduction of dienoyl-coenzyme A thiolesters by 2,4-dienoyl-CoA reductase provide insights into the enzyme-substrate interaction and the functional groups involved. This knowledge is crucial for understanding the role of substrates like 2-trans-4-cis-decadienoyl-CoA in enzymatic reactions and fatty acid metabolism (Fillgrove & Anderson, 2000).

  • Protein Engineering and Purification : The expression, purification, and characterization of enzymes like human mitochondrial 2,4-dienoyl-CoA reductase are critical for understanding their role in beta-oxidation of unsaturated fatty acids. Substrates such as 2-trans-4-cis-decadienoyl-CoA are central to the enzymatic processes studied, paving the way for further research in enzyme functionality and structure (Chu et al., 2003).

properties

CAS RN

79315-17-6

Molecular Formula

C31H50N7O17P3S

Molecular Weight

917.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4Z)-deca-2,4-dienethioate

InChI

InChI=1S/C31H50N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h8-11,18-20,24-26,30,41-42H,4-7,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-8-,11-10+/t20-,24-,25-,26+,30-/m1/s1

InChI Key

FASAKYLWSRDQOH-IMVFQKDNSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

synonyms

2,4-decadienoyl-CoA
2,4-decadienoyl-coenzyme A
2-trans,4-cis-decadienoyl-CoA
coenzyme A, 2,4-decadienoyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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